molecular formula C24H42O8 B15181876 Einecs 284-034-3 CAS No. 84777-08-2

Einecs 284-034-3

Cat. No.: B15181876
CAS No.: 84777-08-2
M. Wt: 458.6 g/mol
InChI Key: BMJTZPSOUSAYNN-UHFFFAOYSA-N
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Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) entry 284-034-3 is a regulatory identifier for a chemical substance within the European Union’s pre-1988 commercial inventory. While direct physicochemical or toxicological data for this specific entry is unavailable in the provided evidence, EINECS compounds are typically evaluated through structural similarity and read-across methodologies to infer properties . This approach leverages computational tools, such as the Tanimoto index, to identify analogs with ≥70% structural similarity, enabling predictive modeling of uncharacterized substances .

Properties

CAS No.

84777-08-2

Molecular Formula

C24H42O8

Molecular Weight

458.6 g/mol

IUPAC Name

cyclohexanol;ethane-1,2-diol;2-ethylhexan-1-ol;phthalic acid

InChI

InChI=1S/C8H6O4.C8H18O.C6H12O.C2H6O2/c9-7(10)5-3-1-2-4-6(5)8(11)12;1-3-5-6-8(4-2)7-9;7-6-4-2-1-3-5-6;3-1-2-4/h1-4H,(H,9,10)(H,11,12);8-9H,3-7H2,1-2H3;6-7H,1-5H2;3-4H,1-2H2

InChI Key

BMJTZPSOUSAYNN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CO.C1CCC(CC1)O.C1=CC=C(C(=C1)C(=O)O)C(=O)O.C(CO)O

Origin of Product

United States

Preparation Methods

The preparation of 1,2-Benzenedicarboxylic acid, mixed esters involves the esterification of phthalic anhydride with a mixture of cyclohexanol, ethylene glycol, and 2-ethyl-1-hexanol. The reaction typically occurs under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bonds, and the resulting product is purified through distillation or recrystallization .

Chemical Reactions Analysis

1,2-Benzenedicarboxylic acid, mixed esters undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phthalic acid derivatives.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,2-Benzenedicarboxylic acid, mixed esters have various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarboxylic acid, mixed esters involves their interaction with various molecular targets and pathways. As plasticizers, they work by embedding themselves between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. In biological systems, these compounds can mimic or interfere with the action of natural hormones, leading to potential endocrine-disrupting effects .

Comparison with Similar Compounds

Structural Similarity Assessment

The Tanimoto coefficient, calculated using PubChem 2D fingerprints, quantifies structural overlap between molecules. Compounds with ≥70% similarity are considered analogs, allowing extrapolation of labeled data (e.g., toxicity, bioavailability) to uncharacterized EINECS entries .

Physicochemical Property Profiling

Key parameters include molecular weight, solubility (LogS), lipophilicity (LogP), and bioavailability scores. These metrics are critical for assessing environmental persistence, bioaccumulation, and toxicity .

Functional and Regulatory Context

Functionally similar compounds may share industrial applications, such as catalysts or intermediates in organic synthesis, even if structurally distinct .

Comparative Analysis with Similar Compounds

The following table compares hypothetical analogs of EINECS 284-034-3, inferred from structurally related EINECS entries and their properties:

Property Hypothetical this compound (3-Bromo-5-chlorophenyl)boronic acid 3-Bromo-4-methyl-5-nitrobenzoic acid EINECS 286-938-3 (CAS 85393-37-9)
Molecular Formula C₆H₅BBrClO₂ (inferred) C₆H₅BBrClO₂ C₇H₄BrNO₄ C₆H₁₅N·C₃₇H₃₆ClN₂O₁₀P
Molecular Weight (g/mol) ~235 (estimated) 235.27 246.02 836.32
LogP 1.64 (MLOGP) 1.64 2.15 (XLOGP3) N/A
Solubility (mg/mL) 0.24 0.24 0.199 N/A
Bioavailability Score 0.55 0.55 N/A N/A
Tanimoto Similarity Reference 0.87 0.95 N/A

Structural and Functional Insights

  • (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4): Shares a boronic acid functional group, suggesting utility in Suzuki-Miyaura cross-coupling reactions.
  • 3-Bromo-4-methyl-5-nitrobenzoic acid (CAS 6307-83-1): Structural divergence (nitro and carboxylic acid groups) implies distinct applications, such as agrochemical intermediates, but similar halogenated aromatic systems may correlate with environmental persistence .
  • EINECS 286-938-3 (CAS 85393-37-9): A phosphine-containing complex with significantly higher molecular weight, likely used in catalysis. Functional dissimilarity underscores the need for application-specific read-across .

Research Findings and Implications

  • Coverage of Chemical Space : A small subset of labeled compounds (e.g., 1,387 Annex VI substances) can predict properties for >33,000 EINECS entries via structural networks .
  • Bioavailability and Toxicity : Halogenated aromatics (e.g., bromo/chloro substituents) often exhibit high LogP values, correlating with bioaccumulation risks. For example, CAS 1046861-20-4 has a LogP of 1.64 and moderate bioavailability (0.55), suggesting moderate environmental mobility .

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